Quinoline-8-D
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Overview
Description
Quinoline-8-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-8-D can be synthesized through various methods. One common method involves the reaction of aniline with phenylacetylene and benzaldehyde . Another method includes the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . These methods often employ catalytic systems and environmentally benign conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-D undergoes various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield 2-aminoquinoline.
Substitution: Quinoline can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl/alkyl/heteroaryl thiols are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide
Reduction: 2-Aminoquinoline
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Quinoline-8-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of biological systems.
Medicine: Exhibits antimicrobial, anticancer, and antiviral activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-8-D involves its interaction with various molecular targets and pathways. For instance, 8-hydroxyquinoline derivatives are known to inhibit 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation . These compounds can also act as chelating agents, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
Quinoline-8-D can be compared with other similar compounds such as quinoxalines and quinolin-8-amines . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinolin-8-amines: Used as ligands in coordination chemistry and exhibit various biological activities.
This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
8-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i6D |
InChI Key |
SMWDFEZZVXVKRB-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]C1=C2C(=CC=C1)C=CC=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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